
Nomilin
Overview
Description
Nomilin is a prominent member of the limonoid family, which are plant secondary metabolites also known as tetranortriterpenoids. It is predominantly found in common edible citrus fruits such as lemons, limes, oranges, grapefruits, and mandarins. This compound is also present in traditional Chinese medicines derived from citrus fruits, such as tangerine seed, tangerine peel, and fructus aurantii immaturus . This compound and its analogues exhibit a variety of biological and pharmacological activities, including anti-cancer, immune-modulatory, anti-inflammatory, anti-obesity, anti-viral, anti-osteoclastogenic, anti-oxidant, and neuro-protective effects .
Mechanism of Action
Target of Action
Nomilin, a major limonoid found in citrus fruits, has been shown to interact with several targets. One of the primary targets of this compound is the Myeloid Differentiation Protein-2 (MD-2) . MD-2 is a key protein in the lipopolysaccharide (LPS)-TLR4/MD-2-NF-κB signaling pathway, which plays a crucial role in the inflammatory response . Another significant target of this compound is the Pregnane X receptor (PXR) , which is involved in detoxification functions .
Mode of Action
This compound exhibits its anti-inflammatory activity by binding to MD-2, thereby inhibiting the LPS-TLR4/MD-2-NF-κB signaling pathway . This results in a reduction in the release and expression of inflammatory markers such as NO, IL-6, TNF-α, and IL-1β . In terms of its interaction with PXR, this compound acts as an agonist, extending lifespan and healthspan in preclinical models through detoxification functions .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the p38 MAP kinase , a key player in cellular responses to stress and inflammation . This compound also impacts the intestinal Insulin/IGF-1 Signaling (IIS) pathway in C. elegans, leading to the activation of detoxification enzymes .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its interaction with other drugs, has been studied. For instance, this compound has been found to impact the pharmacokinetic profile of Atorvastatin, a commonly used cholesterol-lowering drug . This compound up-regulates CYP3A11 activity, thereby affecting the bioavailability of Atorvastatin .
Result of Action
This compound exhibits a variety of biological and pharmacological activities. These include anti-cancer, immune-modulatory, anti-inflammatory, anti-obesity, anti-viral, anti-osteoclastogenic, anti-oxidant, and neuro-protective effects . For instance, this compound has been found to extend the lifespan of C. elegans via a daf-2/daf-16-dependent pathway . It also protects C. elegans from multiple toxins .
Biochemical Analysis
Biochemical Properties
Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow release pattern and significant inhibition of α-amylase
Dosage Effects in Animal Models
In animal models, administration of this compound inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Nomilin can be extracted from citrus fruits using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the limonoids present in citrus fruits . The extraction process typically involves the following steps:
Sample Preparation: Citrus fruits are washed, peeled, and the seeds are removed. The fruit is then homogenized to create a uniform sample.
Extraction: The homogenized sample is mixed with a suitable solvent, such as methanol or ethanol, to extract the limonoids.
Filtration: The mixture is filtered to remove any solid particles.
HPLC Analysis: The filtered extract is subjected to HPLC analysis to separate and quantify the limonoids, including this compound.
Chemical Reactions Analysis
Nomilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Scientific Research Applications
Chemical Properties and Sources
Nomilin is classified as a tetranortriterpenoid and is primarily extracted from citrus fruits such as lemons, limes, oranges, and grapefruits. It is also present in traditional Chinese medicinal preparations derived from citrus peels and seeds. The compound has been shown to exhibit a variety of health benefits, making it a subject of extensive research.
Pharmacological Applications
This compound has been investigated for its potential therapeutic applications across several domains:
Anti-Cancer Properties
Numerous studies have demonstrated that this compound possesses anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (Hep G2), and pancreatic cancer cells (Panc-28). For instance, this compound induced apoptosis in MCF-7 cells through the activation of caspase-3 and downregulation of mitochondrial membrane potential . Additionally, in vivo studies indicated that this compound reduced tumor formation in mice exposed to carcinogens .
Immune Modulation
Research indicates that this compound can enhance immune responses. It acts as an inducer of phase II detoxifying enzymes, such as glutathione-S-transferase, which play a crucial role in detoxification processes within the liver and intestines. This activity may contribute to its protective effects against various cancers by promoting the elimination of toxic substances .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating cytokine production and reducing inflammation markers. Studies have shown that it can suppress inflammatory responses in various experimental models, which may be beneficial for treating chronic inflammatory diseases .
Neuroprotection
The neuroprotective effects of this compound have been evidenced through its ability to reduce oxidative stress and apoptosis in neuronal cells. It has shown promise in protecting against neurodegenerative diseases by enhancing cognitive function in animal models .
Anti-Obesity and Metabolic Regulation
This compound has been associated with anti-obesity effects by modulating lipid metabolism and improving insulin sensitivity. It has demonstrated potential in reducing diet-induced obesity and hyperglycemia in animal studies, suggesting its application in metabolic disorder management .
Delivery Systems for Enhanced Bioavailability
Recent advancements have focused on improving the bioavailability of this compound through nanoparticle-based delivery systems. For instance, this compound nanoparticles prepared using poly(lactic-co-glycolic acid) showed improved solubility and sustained release profiles, enhancing its therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Nomilin is unique among limonoids due to its wide range of biological activities and its presence in various citrus fruits. Some similar compounds include:
Limonin: Limonin is another limonoid found in citrus fruits.
Dihydrothis compound: Dihydrothis compound is a reduced form of this compound and has different biological properties compared to this compound.
Biological Activity
Nomilin, a bitter limonoid found predominantly in citrus fruits, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
1. Overview of this compound
This compound is a member of the limonoid family, which are compounds known for their bitter taste and various health benefits. It is primarily extracted from citrus species and has been studied for its anti-cancer, anti-inflammatory, and detoxifying effects.
2.1 Anti-Cancer Properties
Numerous studies have demonstrated this compound's potential as an anti-cancer agent. It has shown efficacy against various human cancer cell lines, including:
In a study by Lam et al., this compound reduced tumor incidence in ICR/Ha mice exposed to benzo(α)pyrene, demonstrating its protective effects against carcinogenesis .
2.2 Anti-Inflammatory Effects
This compound acts as an anti-inflammatory agent by modulating immune responses. It enhances the activity of phase II detoxifying enzymes such as glutathione-S-transferase (GST), which play a crucial role in detoxification processes and inflammation reduction .
2.3 Modulation of Detoxification Enzymes
This compound has been shown to induce the expression of various detoxifying enzymes:
Enzyme | Activity Induction |
---|---|
Glutathione-S-transferase (GST) | Increased by 3-4 times in liver and intestinal mucosa |
NAD(P)H: quinone reductase | Enhanced activity observed |
These effects suggest that this compound may improve the body's ability to eliminate toxic substances, thereby reducing the risk of diseases associated with oxidative stress.
This compound's biological activities are mediated through various pathways:
- PXR Activation : this compound acts as an agonist for the Pregnane X Receptor (PXR), which is involved in regulating detoxification genes. This activation has been linked to increased lifespan and healthspan in model organisms like C. elegans and mice, suggesting a role in longevity through enhanced detoxification functions .
- Apoptosis Induction : In cancer cells, this compound triggers apoptosis through mitochondrial pathways and caspase activation, indicating its potential as a therapeutic agent against malignancies .
4. Case Studies and Research Findings
Recent research highlights this compound's multifaceted biological activities:
- A study demonstrated that this compound supplementation improved healthspan and lifespan in senescent mice by activating PXR-mediated detoxification pathways .
- Another investigation revealed that this compound nanoparticles significantly inhibited α-amylase and angiotensin-converting enzyme activities, showcasing its potential for enhancing bioavailability and therapeutic efficacy .
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic applications, particularly in cancer treatment and detoxification enhancement. Its ability to modulate enzyme activity and induce apoptosis presents valuable opportunities for further research in pharmacology and medicinal chemistry.
6. Future Directions
Future studies should focus on:
- Clinical trials to evaluate the safety and efficacy of this compound in humans.
- Investigating the synergistic effects of this compound with other therapeutic agents.
- Exploring its potential applications in chronic disease prevention.
Properties
IUPAC Name |
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909978 | |
Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063-77-0 | |
Record name | Nomilin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nomilin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?
A1: this compound directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].
Q2: What are the downstream consequences of this compound inhibiting the NF-κB pathway?
A2: By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].
Q3: How does this compound affect the PKA/CREB signaling pathway in B16F10 melanoma cells?
A3: this compound downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].
Q4: What role does this compound play in the regulation of MAP kinase activity in cardiovascular cells?
A4: this compound demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].
Q5: How does this compound contribute to the inhibition of tumor growth and metastasis?
A5: this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.
Q7: How does the presence of sucrose affect the bitterness perception of this compound in orange juice?
A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with this compound []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].
Q8: Does citric acid have the same effect as sucrose on the bitterness perception of this compound in orange juice?
A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of this compound in orange juice [].
Q9: Does this compound itself act as a catalyst in any known biological reactions?
A9: Based on the provided research papers, this compound does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.
Q10: Have there been any studies employing computational modeling to understand the interaction of this compound with its target protein, hTGR5?
A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between this compound and hTGR5 [].
Q11: What structural features of this compound are crucial for its interaction with hTGR5?
A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for this compound binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].
Q12: How does the structure of this compound differ from limonin, and what impact does this have on their TGR5 ligand activity?
A12: this compound possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to this compound being a more potent activator of TGR5 compared to limonin [].
Q13: What is the role of the furan ring in this compound's structure?
A13: The presence of a furan ring is a common characteristic among limonoids, including this compound []. Modifications to this ring can significantly impact the biological activity of these compounds [].
Q14: What is the primary route of metabolism for this compound?
A14: this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].
Q15: What are the major metabolites of this compound identified in vivo?
A15: The major metabolites of this compound identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].
Q16: Has a pharmacokinetic study been conducted for this compound?
A16: Yes, a pharmacokinetic study in rats showed that this compound could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].
Q17: What is the effect of this compound on hamster buccal pouch carcinogenesis?
A17: Topical application of this compound has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].
Q18: How does this compound affect HIV-1 replication?
A18: Both this compound and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].
Q19: Does this compound exhibit any activity against Aedes albopictus larvae?
A19: Yes, this compound demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].
Q20: What analytical techniques are commonly employed for the isolation and characterization of this compound from citrus sources?
A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].
Q21: Does this compound demonstrate any effects on the immune system?
A23: Yes, this compound has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].
Q22: Does this compound interact with any drug transporters, potentially affecting drug bioavailability?
A24: Yes, this compound has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that this compound could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].
Q23: How does this compound affect the activity of cytochrome P450 3A4 (CYP3A4)?
A25: this compound can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].
Q24: Does this compound exhibit any inductive effects on drug-metabolizing enzymes?
A26: Yes, this compound can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].
Q25: When were limonoids first identified as a distinct class of compounds?
A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].
Q26: What are the potential applications of this compound in the food industry?
A28: this compound's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of this compound and other limonoids could be used to tailor the flavor profile of citrus products [, ].
Q27: How can the study of this compound's anti-cancer properties benefit from a multidisciplinary approach?
A29: Understanding the complex mechanisms of this compound's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.
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